molecular formula C18H15NO2 B6337559 (4-Ethoxyphenyl)(quinolin-3-yl)methanone CAS No. 1187169-89-6

(4-Ethoxyphenyl)(quinolin-3-yl)methanone

Cat. No.: B6337559
CAS No.: 1187169-89-6
M. Wt: 277.3 g/mol
InChI Key: ZNERPIGJSRDCSA-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)(quinolin-3-yl)methanone is an organic compound with the molecular formula C18H15NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

3-(4-Ethoxybenzoyl)quinoline, also known as 4-(4-Ethoxybenzoyl)quinoline or (4-Ethoxyphenyl)(quinolin-3-yl)methanone, is a derivative of quinoline . Quinolines and their derivatives have been found to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . They have been used as a scaffold for drug development for more than two centuries . The primary targets of quinoline derivatives are bacterial gyrase and topoisomerase IV enzymes .

Mode of Action

Quinoline derivatives generally work by inhibiting bacterial dna synthesis, forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .

Biochemical Pathways

Quinoline derivatives are known to interfere with dna synthesis in bacteria by inhibiting the action of dna gyrase and topoisomerase iv . This inhibition disrupts the replication and transcription processes, leading to bacterial cell death .

Pharmacokinetics

Quinolones, a class of compounds that includes quinoline derivatives, are generally well-absorbed after oral administration, with bioavailability ranging from 80 to 100% . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Metabolism of quinolones occurs primarily at the C7 position in the piperazinyl ring . Elimination half-lives vary, with some quinolones having half-lives between 3 and 5 hours .

Result of Action

The inhibition of bacterial dna synthesis by quinoline derivatives generally leads to bacterial cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)(quinolin-3-yl)methanone can be achieved through various methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with 3-quinolinecarboxylic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Advanced purification techniques like recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Scientific Research Applications

(4-Ethoxyphenyl)(quinolin-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethoxyphenyl)(quinolin-3-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group on the phenyl ring and the quinoline core structure contribute to its versatility in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

(4-ethoxyphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-2-21-16-9-7-13(8-10-16)18(20)15-11-14-5-3-4-6-17(14)19-12-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNERPIGJSRDCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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